3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine
Description
3-({[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a triazole ring and a pyridazine ring. The 6-position of the pyridazine ring is substituted with a 3-methoxyphenyl group, while the 3-position contains a sulfanylmethylpyridine moiety.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-15-6-2-5-14(10-15)16-7-8-17-20-21-18(23(17)22-16)25-12-13-4-3-9-19-11-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBFGJNZKGPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolo Ring: The triazolo ring is formed by the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazolo ring.
Formation of the Pyridazine Ring: The pyridazine ring is formed by the condensation of the triazolo intermediate with a suitable dicarbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a suitable thiol reacts with the intermediate compound.
Attachment of the Pyridine Ring: The final step involves the attachment of the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, alkyl halides, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has shown potential as a biological probe for studying various biochemical processes. It can be used to investigate enzyme activities, protein interactions, and cellular pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure and biological activity make it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activities. This can result in various biological effects, such as inhibition of enzyme activity, alteration of cellular signaling pathways, and induction of apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyridazine 6-Position
The 6-position of the triazolo-pyridazine core is critical for modulating physicochemical and biological properties. Key analogs include:
- 3-Methoxyphenyl vs. However, the furan analog’s solubility (29 µg/mL) suggests moderate bioavailability, which may differ for the methoxy variant .
- 3-Methoxyphenyl vs. 4-Bromophenyl (): Bromine’s electron-withdrawing nature and steric bulk could reduce metabolic stability compared to the methoxy group, though it may enhance halogen bonding in target interactions .
Core Heterocycle Modifications
- [1,2,4]Triazolo[4,3-a]pyridine (): The triazolo-pyridine core lacks the pyridazine ring, reducing nitrogen content and altering electronic properties. Compounds like 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit antibacterial and antiproliferative activities, suggesting the pyridazine ring in the target compound may confer distinct reactivity or binding modes .
- Pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine (): This fused system introduces an additional pyrazole ring, increasing rigidity and nitrogen density. Such modifications often enhance thermal stability but may reduce solubility .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity: The 3-methoxyphenyl group likely increases logP compared to polar furan or bromophenyl analogs, favoring blood-brain barrier penetration.
- Solubility: Limited data exists for the target compound, but furan analog solubility (29 µg/mL) suggests moderate hydrophilicity, possibly lower for the methoxy variant due to reduced polarity .
Biological Activity
The compound 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolo-pyridazine core.
- A methoxyphenyl substituent.
- A sulfanyl group linked to a pyridine moiety.
The molecular formula is with a molecular weight of 285.31 g/mol. Its IUPAC name is 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine .
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-pyridazine derivatives. For instance, compounds similar to the one in focus have shown significant cytotoxicity against various cancer cell lines:
- A549 (lung cancer) : IC50 values around 1.06 μM.
- MCF-7 (breast cancer) : IC50 values around 1.23 μM.
- HeLa (cervical cancer) : IC50 values around 2.73 μM .
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anti-Tubercular Activity
Another area of interest is the anti-tubercular potential. Compounds in this class have been synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising activity against this pathogen .
The biological activity of triazolo-pyridazine derivatives is often attributed to their ability to interact with specific biological targets:
- Kinase Inhibition : Many derivatives have been shown to inhibit kinases such as c-Met, which plays a crucial role in cancer progression .
- Cell Cycle Modulation : The compounds induce cell cycle arrest in the G0/G1 phase, leading to increased apoptosis in cancer cells .
Comparative Analysis
To understand the unique properties of 3-({[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Triazolo-pyridazine | 1.06 | Anticancer |
| Compound B | Triazolo-thiadiazole | 0.09 | Kinase Inhibition |
| Compound C | Triazolo-pyrazine | 2.18 | Anti-tubercular |
Case Studies
Several case studies illustrate the efficacy of triazolo-pyridazine derivatives:
- Study on c-Met Inhibition : A series of triazolo-pyridazine compounds were tested for their ability to inhibit c-Met kinase activity with promising results showing significant cytotoxicity against cancer cell lines .
- Anti-Tubercular Screening : A study evaluated various derivatives against Mycobacterium tuberculosis, finding several compounds effective with low cytotoxicity towards human cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
